4-Bromo-3-butoxybenzenesulfonamide
Description
4-Bromo-3-butoxybenzenesulfonamide is a brominated aromatic sulfonamide derivative characterized by a benzene ring substituted with a bromine atom at the 4-position, a butoxy group (-OCH₂CH₂CH₂CH₃) at the 3-position, and a sulfonamide (-SO₂NH₂) functional group. Brominated sulfonamides are widely employed in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity and bioactivity .
Properties
Molecular Formula |
C10H14BrNO3S |
|---|---|
Molecular Weight |
308.19 g/mol |
IUPAC Name |
4-bromo-3-butoxybenzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO3S/c1-2-3-6-15-10-7-8(16(12,13)14)4-5-9(10)11/h4-5,7H,2-3,6H2,1H3,(H2,12,13,14) |
InChI Key |
FIQMYZZSDOGGSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-butoxybenzenesulfonamide typically involves the sulfonation of 4-bromo-3-butoxybenzene followed by the introduction of the sulfonamide group. The reaction conditions often require the use of chlorosulfonic acid or sulfur trioxide as sulfonating agents, followed by the reaction with ammonia or an amine to form the sulfonamide.
Industrial Production Methods: In an industrial setting, the production of 4-Bromo-3-butoxybenzenesulfonamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-butoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the bromine atom.
Oxidation and Reduction: Various oxidized or reduced forms of the sulfonamide group.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
4-Bromo-3-butoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new sulfonamide-based drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-butoxybenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately bacterial cell death.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The butoxy substituent in the target compound likely enhances membrane permeability compared to shorter-chain (ethoxy) or polar (hydroxymethyl, fluorine) analogs .
- Reactivity : Bromine at the 4-position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) in all analogs, but steric hindrance from butoxy may slow reaction kinetics vs. smaller substituents like -F or -CH₃ .
Bioactivity
- 4-Bromo-3-fluorobenzenesulfonamide : Fluorinated analogs are explored as enzyme inhibitors (e.g., carbonic anhydrase) due to enhanced binding affinity .
- 4-Bromo-N-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide: The dimethylaminoethyl side chain introduces basicity, enabling interactions with biological targets like ion channels .
Target Compound Inference : The butoxy group in 4-Bromo-3-butoxybenzenesulfonamide may extend half-life in vivo due to reduced metabolic degradation of longer alkyl chains, though this requires experimental validation.
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